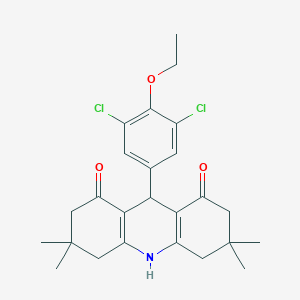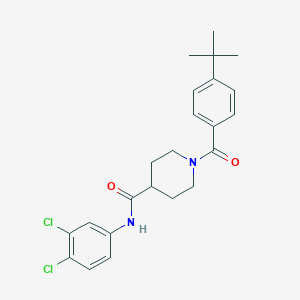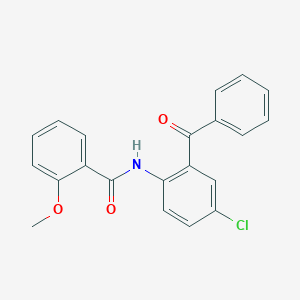![molecular formula C21H19N3O6 B424573 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B424573.png)
2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Formation of the Imidazolidinyl Group: This involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Coupling Reactions: The benzodioxole and imidazolidinyl intermediates are coupled using suitable reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
2-{4-[(6-Methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes and receptors, while the imidazolidinyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Safrole: Contains a methylenedioxyphenyl group similar to the benzodioxole moiety.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with a benzodioxole structure.
Uniqueness
What sets 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C21H19N3O6 |
|---|---|
分子量 |
409.4g/mol |
IUPAC 名称 |
2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O6/c1-12-4-3-5-14(6-12)22-19(25)10-24-20(26)15(23-21(24)27)7-13-8-17-18(30-11-29-17)9-16(13)28-2/h3-9H,10-11H2,1-2H3,(H,22,25)(H,23,27)/b15-7+ |
InChI 键 |
FRZVYXMHGNQFIV-VIZOYTHASA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/NC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424492.png)
![(5E)-5-{[1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424493.png)
![ethyl (5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B424496.png)
![3-bromo-N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B424504.png)
![Ethyl [5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B424518.png)
![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-2-(METHYLSULFANYL)BENZAMIDE](/img/structure/B424526.png)
![N-({4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B424532.png)


![N-[4-(biphenyl-4-yl)-5-phenyl-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B424537.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B424541.png)
![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE](/img/structure/B424542.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)biphenyl-2-carboxamide](/img/structure/B424543.png)
